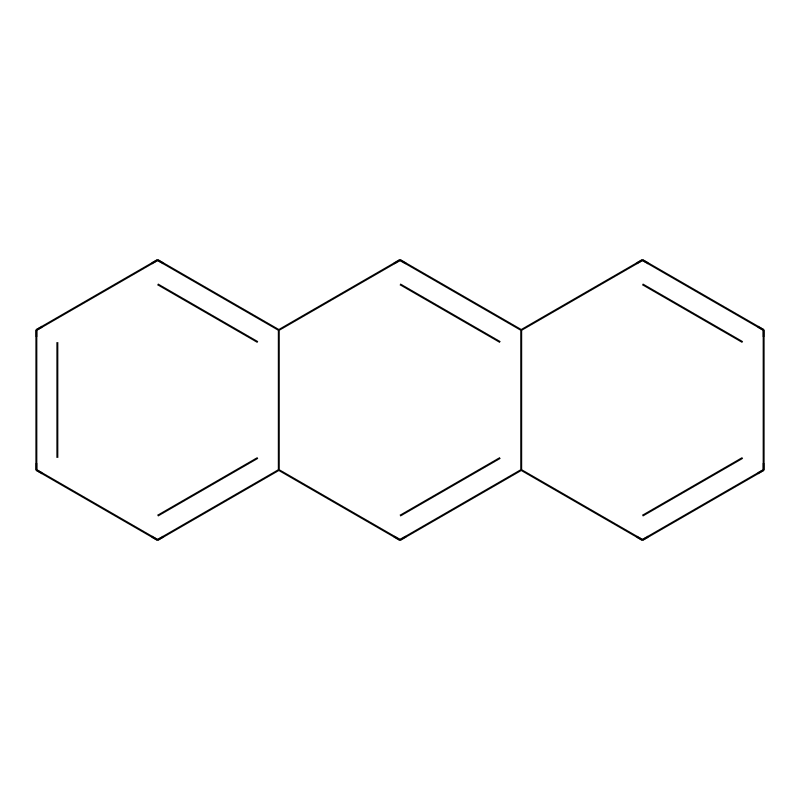

Anthracene

(C6H4CH)2

C14H10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C6H4CH)2

C14H10

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.44e-07 M

In water, 4.34X10-2 mg/L at 24 °C

Insoluble in water

1.29 mg/L at 25 °C in distilled water

0.6 mg/L at 25 °C in salt water

One gram dissolves in 67 mL absolute alcohol, 70 mL methanol, 62 mL benzene, 85 mL chloroform, 200 mL ether, 31 mL carbon disulfide, 86 mL carbon tetrachloride, 125 mL toluene.

Slightly soluble in ethanol. ethyl ether, acetone, benzene, chloroform, carbon tetrachloride

Soluble in alcohol at 1.9/100 at 20 °C; in ether 12.2/100 at 20 °C

Solubility in water, g/100ml at 20 °C: 0.00013

Synonyms

Canonical SMILES

Organic Electronics and Optoelectronics

- Anthracene's ability to absorb and emit light efficiently makes it a candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Researchers are investigating anthracene derivatives with tailored properties for these applications [].

Photochemical Research

- Anthracene undergoes well-defined chemical reactions when exposed to light. This property makes it a valuable tool for studying photochemical processes, which are fundamental to many areas of chemistry, including photosynthesis and solar energy conversion [].

Molecular Probes

- Anthracene and its derivatives can be incorporated into larger molecules to create probes for biological systems. These probes can be used to study interactions between molecules and track specific processes within cells [].

Environmental Monitoring

- Due to its specific fluorescence properties, anthracene can be used as a tracer molecule to monitor environmental pollution. The presence and concentration of anthracene can indicate contamination by PAHs, which are a class of environmental pollutants [].

Biomarker Research

Anthracene is a solid polycyclic aromatic hydrocarbon with the chemical formula . It consists of three fused benzene rings and is a component of coal tar, where it is present at approximately 1.5% concentration. Anthracene appears colorless in its pure form but exhibits a blue fluorescence under ultraviolet light, peaking between 400 and 500 nanometers. It was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent. The mineral form of anthracene is known as freitalite, which is associated with coal deposits .

Anthracene is considered a moderately toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Although not readily flammable, anthracene dust can form explosive mixtures with air.

- Toxicity: Studies suggest potential skin irritation and genotoxicity (ability to damage DNA).

- Flammability: Flash point of anthracene is 125 °C.

- Maximum Allowable Concentration (MAC): The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a Threshold Limit Value (TLV) of 0.1 mg/m³ for airborne anthracene exposure.

- Reduction: When reduced with alkali metals, anthracene forms radical anion salts. Hydrogenation produces 9,10-dihydroanthracene while maintaining the aromaticity of the adjacent rings .

- Cycloadditions: Anthracene can photodimerize in non-aqueous solvents under ultraviolet light, resulting in dianthracene via a [4+4] cycloaddition. This dimer can revert back to anthracene upon heating or exposure to ultraviolet light below 300 nm. Additionally, anthracene reacts with dienophiles such as singlet oxygen through a [4+2] cycloaddition (Diels–Alder reaction) .

- Electrophilic Substitution: The most common electrophilic substitution occurs at the 9 position, allowing for the formation of derivatives like 9-anthracenecarboxaldehyde. Bromination yields 9,10-dibromoanthracene, while oxidation can produce anthraquinone using agents like hydrogen peroxide .

Research indicates that anthracene is generally noncarcinogenic, with consistent negative findings in both in vitro and in vivo genotoxicity tests. Early studies suggested potential carcinogenicity due to contamination with other polycyclic aromatic hydrocarbons. Notably, anthracene is readily biodegradable in soil and particularly susceptible to degradation when exposed to light .

The primary methods for synthesizing anthracene include:

- Elbs Reaction: This method involves dehydrating o-tolyl phenyl ketone at temperatures between 400 and 450 degrees Celsius .

- Coal Tar Distillation: Most commercial anthracene is derived from coal tar through distillation processes that separate it from other components .

- Purification Techniques: Anthracene can be purified through sublimation with superheated steam or crystallization from benzene followed by sublimation. For high-purity crystals, zone melting can be employed .

Anthracene has several important applications:

- Dye Production: It serves as a precursor for the synthesis of dyes, notably the red dye alizarin.

- Semiconductors: Crystalline anthracene is utilized as a wide band-gap semiconductor in devices such as organic field-effect transistors and scintillators for detecting high-energy subatomic particles .

- Research: Due to its unique properties, anthracene is often used in photochemical studies and as a model compound for investigating polycyclic aromatic hydrocarbons .

Anthracene's interactions with various substances have been extensively studied:

- Diels-Alder Reactions: Its ability to react with dienophiles allows it to be incorporated into larger molecular structures for materials science applications.

- Biodegradation Studies: Investigations into its biodegradability highlight its environmental impact and potential for remediation applications in contaminated soils .

Anthracene shares structural similarities with other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Naphthalene | Two fused benzene rings | Smaller than anthracene; used in mothballs and as a solvent. |

| Phenanthrene | Three fused rings | Has a different arrangement of rings; less stable than anthracene. |

| Tetracene | Four fused rings | Exhibits different electronic properties; used in organic electronics. |

| Pyrene | Four fused rings | Known for its fluorescence properties; used in organic light-emitting diodes. |

Anthracene's unique three-ring structure allows it to exhibit distinct physical and chemical properties compared to these similar compounds, particularly its fluorescence characteristics and reactivity patterns .

High-temperature carbonisation of bituminous coal affords coal tar containing approximately 1.2–1.4 mass percent anthracene in the 300 °C–360 °C “anthracene oil” fraction [1] [2]. Separation relies on stepwise enrichment of this dilute feedstock.

| Method | Key Process Variables | Representative Purity (%) | Overall Yield (%) | Notes | Citation |

|---|---|---|---|---|---|

| Vacuum distillation of “anthracene mud”, benzene digestion, formaldehyde-induced selective precipitation, followed by recrystallisation | 20–25 kPa; 250–300 °C distillation; digestion at ambient temperature | 95 [2] | 60–70 [2] | Cost-effective route adopted in several steel-plant tar distilleries | [2] |

| Counter-current liquid-liquid extraction of anthracene / phenanthrene mixture using diethylene glycol + decane (1 : 8 w/w) at 80–85 °C | 10 theoretical plates; continuous flow | 98 [3] | 80 [3] | Simultaneously yields 90% phenanthrene in raffinate | [3] |

| Dimethylformamide double solvent-crystallisation (dissolution at 90 °C, cooling to 25 °C) | Solvent-to-solid 1.8 g mL⁻¹; 90 min isothermal hold | 96 [4] | 67 [4] | Solvent recycled by vacuum distillation; low environmental burden | [4] |

| Sequential washing, distillation with ethylene glycol, then zone refining | Gradient 160–280 °C; nitrogen sweep 5 kPa | >99 [5] | 45–50 [5] | Produces single-crystal plates for optoelectronics | [5] |

Crystallisation, especially from dimethylformamide or ethylene glycol, remains indispensable for removing phenanthrene and carbazole which co-crystallise readily owing to similar $$ \pi $$–$$ \pi $$ stacking energies [4] [5]. Continuous counter-current extraction has emerged as the highest-yield industrial option, whereas multistep recrystallisation delivers electronic-grade purity required for photonic devices [3] [5].

Modern Organic Synthesis Approaches

Friedel–Crafts Alkylation and Acylation Pathways

The historical Haworth synthesis exemplifies a four-step Friedel–Crafts sequence (Scheme 1):

a) acylation of benzene with phthalic anhydride using aluminium trichloride to give o-benzoylbenzoic acid;

b) dehydration–cyclisation to 9,10-anthraquinone;

c) Clemmensen or Wolff–Kishner reduction to 9,10-dihydroanthracene;

d) dehydrogenation with palladium on carbon to anthracene [6] [7] [8].

Contemporary refinements replace aluminium trichloride with trifluoromethanesulfonic acid enabling acylation of sterically hindered “twisted” amides at ambient temperature, shortening the sequence to two operations and furnishing substituted anthracenes in 70–85% isolated yield [9]. Sodium borohydride reductions in diglyme–methanol quantitatively convert anthrones to anthracenes under milder conditions than classical zinc dust procedures, preserving sensitive substituents [10].

| Representative Friedel–Crafts Route | Starting Material | Catalyst | Overall Yield to Anthracene (%) | Citation |

|---|---|---|---|---|

| Classic Haworth (4 steps) | Benzene + phthalic anhydride | Aluminium trichloride | 40–60 [6] [7] | [6] [7] |

| Twisted amide acylation (2 steps) | Benzoylpiperidine-2,6-dione | Trifluoromethanesulfonic acid | 72–80 [9] | [9] |

| Anthrone reduction upgrade | 9,10-Anthracen-9-one | Sodium borohydride, diglyme / methanol | 95–99 [10] | [10] |

Diels–Alder Cycloaddition Strategies

Cycloaddition between 1,4-naphthoquinone and 1,3-butadiene affords 1,4,4a,9a-tetrahydro-9,10-anthracenedione; subsequent aromatisation (chromium trioxide) followed by zinc dust reduction completes the synthesis of anthracene [8] [11]. Conducted at −78 °C → 25 °C in dichloromethane, the cycloaddition delivers >90% adduct yield [12]. Larger-scale ethanol reflux renders a 99% isolated yield in a single night’s reaction [11].

Functionalised dienophiles such as 2-iodobenzoyl-1,4-naphthoquinone participate analogously, providing angular or linear hydroanthraquinones that serve as precursors to halogenated anthracenes after dehydrohalogenation and aromatisation [12] [13].

Transition Metal-Catalysed Cyclotrimerization

Transition metal catalysis provides direct construction of highly substituted anthracene frameworks from simple alkynes via [2 + 2 + 2] cyclotrimerisation.

| Catalyst System | Substrate Type | Conditions | Anthracene Product (examples) | Yield (%) | Citation |

|---|---|---|---|---|---|

| Pentamethylcyclopentadienyl rhodium dichloride / copper(II) acetate | 1,6-Diynes + arylboronic acids | Dimethylformamide, 120 °C, 0.5 mol % Rh | 1,2,3,4-Tetrasubstituted anthracenes | 58–80 [14] [15] | [14] [15] |

| Bis(trimethylsilyl)acetylene triyne, cobalt(II) chloride-bisphosphine | Intramolecular triyne | 100 °C, 2 mol % Co | 2,3,6,7-Tetrahalogenated anthracenes after oxidative desilylation | 65–78 [15] [16] | [15] [16] |

| Pentamethylcyclopentadienyl ruthenium chloride-cyclooctadiene | 1,6-Diynes + mono-alkyne | Toluene, 25 °C, 1 mol % Ru | Meta-substituted anthracenes and fused bicyclic aromatics | 60–85 [17] | [17] |

| Triethylphosphine–gold(I) bis(trifluoromethanesulfonyl)imide | o-Alkynyldiarylmethanes | 80 °C, 5 mol % Au | 9-Alkyl-10-aryl anthracenes (21 examples) | 58–80 [18] | [18] |

Transition-metal methods exhibit broad functional-group tolerance (esters, nitriles, amines) and permit late-stage diversification, which is advantageous for organic electronic materials design [19] [20].

| Reaction Type | Position Selectivity | Relative Rate vs Benzene | Resonance Energy Loss (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 9-position (γ) | ~100× faster | 50.3 | 0-25 |

| Halogenation (Br₂) | 9,10-addition → 9-substitution | ~50× faster | 50.3 | -10-50 |

| Halogenation (Cl₂) | 9,10-addition → 9-substitution | ~30× faster | 50.3 | 0-40 |

| Friedel-Crafts Acylation | 9-position (γ) | ~25× faster | 50.3 | 20-80 |

| Sulfonation (SO₃) | 9-position (γ) | ~40× faster | 50.3 | 60-120 |

| Formylation (POCl₃/DMF) | 9-position (γ) | ~20× faster | 50.3 | 80-100 |

Halogenation reactions of anthracene exhibit particularly interesting mechanistic features. At low temperatures, molecular bromine or chlorine undergoes initial 1,4-addition across the 9,10-positions to form dihalogenated adducts [2] [4]. These addition products demonstrate the reduced aromatic character of anthracene compared to benzene. Upon heating or extended reaction times, the dihalogenated intermediates eliminate hydrogen halide to yield 9-substituted anthracene derivatives as the thermodynamically favored products [2] [4]. This temperature-dependent product distribution reflects the competing kinetic and thermodynamic control mechanisms operative in these transformations.

Friedel-Crafts acylation reactions proceed smoothly at the 9-position using aluminum chloride as catalyst, providing access to 9-acylanthracene derivatives [5] [6]. The enhanced reactivity compared to benzene facilitates reaction under milder conditions with improved yields. Sulfonation with sulfur trioxide or concentrated sulfuric acid similarly targets the 9-position, with kinetic studies revealing second-order kinetics dependent on both anthracene and sulfur trioxide concentrations [7].

The formylation reaction employing phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack conditions) represents an important synthetic transformation for introducing aldehyde functionality. The reaction proceeds via electrophilic attack at the 9-position, generating 9-anthracenecarboxaldehyde as the primary product [4]. Rate studies indicate moderate reaction rates compared to other electrophilic substitutions, requiring elevated temperatures (80-100°C) for practical conversion rates.

The reactivity patterns observed in electrophilic substitution reactions demonstrate anthracene's reduced aromatic character relative to benzene. The experimental rate enhancements of 20-100 fold compared to benzene reflect both the lower resonance stabilization energy and the accessibility of the 9,10-positions for electrophilic attack [2] [3]. These fundamental reactivity principles guide synthetic applications and provide insight into anthracene's role as an intermediate in polycyclic aromatic hydrocarbon formation pathways.

Reduction/Oxidation Behavior and Radical Formation

Anthracene demonstrates complex redox chemistry involving multiple electron transfer pathways and radical intermediate formation. The compound undergoes both single-electron and multi-electron processes, with reaction mechanisms dependent on the specific oxidizing or reducing agents employed [8] [9] [10].

Oxidation reactions of anthracene predominantly yield anthraquinone as the final product through various mechanistic pathways. Hydroxyl radical oxidation represents one of the most thoroughly studied processes, with kinetic investigations spanning temperatures from 58 to 1200 Kelvin [11]. The reaction exhibits complex temperature dependence, with rate constants following the expression k = 1.12 × 10⁻¹⁰ (T/300)⁻⁰·⁴⁶ cubic centimeters per molecule per second at lower temperatures [12]. At elevated temperatures (673-923 K), the mechanism transitions from hydroxyl addition to hydrogen abstraction, evidenced by kinetic isotope effects and Arrhenius parameter analysis [11].

Table 2: Reduction/Oxidation Pathways and Rate Constants

| Reaction Type | Primary Product | Rate Constant | Temperature Range (K) | Mechanism |

|---|---|---|---|---|

| Hydroxyl Radical Oxidation | Anthraquinone | 1.12×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 58-1200 | OH addition/H abstraction |

| Ozone Oxidation | Anthraquinone | k₁max = 6.4×10⁻³ s⁻¹ | 298-323 | Langmuir-Hinshelwood |

| Fe(III)-Porphyrin Oxidation | Anthraquinone | Ea = 51.3 kJ/mol | 298-353 | Hydroxyl radical generation |

| Lead Tetraacetate Oxidation | Anthraquinone | Second-order kinetics | 298-373 | Electron transfer |

| Sodium Reduction | 9,10-Dihydroanthracene | Fast (seconds) | 273-323 | Single electron transfer |

| Catalytic Hydrogenation | 9,10-Dihydroanthracene | Moderate (hours) | 298-373 | Hydrogenation |

| Electron Transfer (Ru(bpy)₃³⁺) | Anthracene radical cation | k₂ = 10⁸ M⁻¹ s⁻¹ | 298 | Electron transfer disproportionation |

Ozone oxidation follows Langmuir-Hinshelwood kinetics, indicating surface adsorption processes control the reaction rate [13]. The maximum pseudo-first-order rate coefficient of 6.4 × 10⁻³ per second occurs under saturating ozone concentrations, with an equilibrium constant for ozone adsorption of 2.8 × 10⁻¹⁵ cubic centimeters [13]. Product studies reveal anthraquinone yields reaching 30% under optimal conditions, with water vapor having minimal impact on reaction efficiency [13].

Iron(III)-porphyrin catalyzed oxidation generates hydroxyl radicals through reaction with hydrogen peroxide under visible light irradiation [8] [14]. The activation energy of 51.3 kilojoules per mole indicates moderate energy barriers for the hydroxyl radical generation step [8]. Time-resolved studies confirm anthraquinone formation as the primary oxidation pathway, with reaction rates exhibiting exponential temperature dependence [8].

Electron transfer processes involving anthracene have been extensively studied using ruthenium(III) tris-bipyridine as a one-electron oxidant [9]. The multi-electron oxidation proceeds through radical cation formation followed by disproportionation reactions. Kinetic analysis reveals second-order decay kinetics for anthracene radical cations with rate constants approaching 10⁸ M⁻¹ s⁻¹ [9]. The disproportionation mechanism involves electron transfer between radical cations to generate dications, which subsequently undergo nucleophilic attack by water molecules [9].

Reduction reactions primarily target the 9,10-positions of anthracene, consistent with the enhanced reactivity of these positions. Sodium metal reduction in ethereal solvents proceeds via single-electron transfer to generate deeply colored radical anion intermediates [4] [10]. The radical anions exhibit characteristic electron spin resonance signals and serve as precursors for further chemical transformations [15]. Protonation of the radical anions yields 9,10-dihydroanthracene as the final reduction product [4].

Catalytic hydrogenation using transition metal catalysts selectively reduces the 9,10-double bond system while preserving the outer benzene rings [16]. The reaction proceeds through surface-bound intermediates on metal catalysts, with reaction rates dependent on hydrogen pressure and catalyst loading. Electron transfer-induced hydrogenation using gold and silver nanoparticles in micellar solutions demonstrates room-temperature activity with sodium borohydride as the hydrogen source [16].

Marcus electron transfer theory provides a theoretical framework for understanding the kinetics of anthracene redox processes [17] [18]. The theory successfully predicts rate constants for outer-sphere electron transfer reactions involving anthracene derivatives in non-aqueous solvents [17] [18]. Solvent effects follow the predictions of Marcus theory, with rate constants correlating with solvent reorganization energies and dielectric relaxation properties [17] [18]. The hydrodynamic radius of substituted anthracenes quantitatively accounts for variations in electron transfer rates, enabling accurate prediction of kinetic parameters for new derivatives [17] [18].

Radical formation pathways in anthracene systems involve both cation and anion radicals depending on reaction conditions [19] [20] [10]. Gas-phase radical reactions contribute to polycyclic aromatic hydrocarbon formation mechanisms in combustion and interstellar environments [19] [20]. The fluorenyl radical reaction with methyl radicals produces both anthracene and phenanthrene through distinct mechanistic pathways involving radical-radical recombination and ring expansion processes [19].

Photochemical Reaction Mechanisms

Anthracene photochemistry encompasses diverse reaction pathways including photodimerization, singlet oxygen reactions, and excited state transformations. These processes proceed through well-characterized mechanisms involving singlet and triplet excited states, with quantum yields and rate constants dependent on reaction conditions and molecular environment [21] [22] [23].

[4+4] Photodimerization Dynamics

The [4+4] photodimerization of anthracene represents one of the most extensively studied photochemical reactions in organic chemistry [22] [24] [25]. The reaction proceeds through a concerted mechanism involving two anthracene molecules in their excited states, leading to formation of dianthracene photodimers with characteristic cyclobutane ring structures [22] [24].

Mechanistic investigations reveal that photodimerization occurs primarily from the singlet excited state, with fluorescence quenching and cyclization representing competing processes [26]. Kinetic studies demonstrate reaction rates following first-order kinetics with respect to anthracene concentration under typical experimental conditions [25]. The apparent first-order rate constant of 2.8 × 10⁻³ per second has been measured for anthracene photodimerization at 365 nanometers irradiation in chloroform solution [25].

Table 3: Photochemical Reaction Parameters and Quantum Yields

| Reaction Type | Wavelength (nm) | Quantum Yield | Rate Constant | Primary Product | Solvent Effect |

|---|---|---|---|---|---|

| [4+4] Photodimerization | 350-400 | 0.1-0.7 | k = 2.8×10⁻³ s⁻¹ | Dianthracene | Moderate |

| Singlet Oxygen Reaction | 365 (sensitized) | ~1.0 | Diffusion limited | Anthracene endoperoxide | Minimal |

| Endoperoxide Formation | 365 (sensitized) | ~1.0 | Fast (minutes) | Anthracene endoperoxide | Minimal |

| Endoperoxide Decomposition | 240-450 | 0.29 (270 nm) | t₁/₂ = 2.6 h at 90°C | Anthracene + ¹O₂ | Solvent dependent |

| Triplet State Formation | 350-400 | 0.7 | τ = 65 ms | Triplet anthracene | Strong |

| Fluorescence Emission | 400-500 | 0.30-0.36 | τ = 4.2 ns | Fluorescence | Strong |

The wavelength dependence of photodimerization reveals optimal efficiency in the 350-400 nanometer range, corresponding to the main absorption bands of anthracene [25] [27]. Quantum yields vary significantly with reaction conditions, ranging from 0.1 for unsubstituted anthracene to 0.7 for systems with enhanced intersystem crossing [26] [28]. Substituted anthracenes demonstrate modified reactivity patterns, with electron-withdrawing groups generally decreasing dimerization rates compared to the parent compound [25].

Excimer formation serves as a key intermediate in the photodimerization mechanism [26] [29]. The excimer represents a weakly bound complex between excited and ground-state anthracene molecules, characterized by broad, red-shifted emission bands [29] [30]. Rate constants for excimer formation reach 2.2 × 10⁹ per second at room temperature, requiring coupling with lattice motion and exhibiting activation energies of approximately 0.44 kilocalories per mole [29].

Crystalline state photodimerization exhibits unique features related to molecular packing and crystal constraints [27] [31]. Single crystal studies reveal spatially heterogeneous reaction dynamics with reaction front propagation observable on the optical length scale [27]. The cooperative nature of solid-state reactions leads to nonlinear kinetics following the Finke-Watzky model, with effective quantum yields changing by more than an order of magnitude during reaction progress [27].

Triplet-triplet annihilation provides an alternative pathway for photodimerization under certain conditions [32] [33] [34]. The process involves interaction between two triplet-excited anthracene molecules to produce one singlet excited state and one ground state molecule [32] [34]. Magnetic field effects on triplet-triplet annihilation have been observed, with luminescence intensity increases of 5% at 350 Oersted followed by decreases to 80% of zero-field values at higher field strengths [35].

Temperature effects on photodimerization kinetics follow Arrhenius behavior over limited ranges, with complex dependencies arising from competing processes [25] [26]. Solvent effects demonstrate moderate influence on reaction rates, with polar solvents generally decreasing dimerization efficiency through stabilization of charge-transfer states [36] [37]. Supercritical carbon dioxide provides an exceptional medium for efficient photodimerization, with rate constants on the order of 10¹¹ M⁻¹ s⁻¹ [37].

Singlet Oxygen Generation and Endoperoxide Formation

Anthracene reacts efficiently with singlet oxygen (¹O₂) to form stable endoperoxide derivatives through [4+2] cycloaddition mechanisms [21] [23] [38]. This reaction has gained significant attention for applications in singlet oxygen storage, photodynamic therapy, and chemical generation of reactive oxygen species [23] [39] [40].

The photooxygenation process typically requires a photosensitizer such as methylene blue or porphyrin derivatives to generate singlet oxygen from ground-state molecular oxygen [21] [23]. Upon irradiation at 365 nanometers in the presence of oxygen, anthracene derivatives undergo rapid conversion to endoperoxide intermediates with quantum yields approaching unity [21] [23]. The reaction proceeds through direct cycloaddition of singlet oxygen across the 9,10-positions of anthracene [23] [39].

Endoperoxide formation kinetics demonstrate strong dependence on anthracene substitution patterns and reaction media [41] [23] [40]. Theoretical calculations using density functional theory reveal that the highest occupied molecular orbital energy of anthracene correlates with singlet oxygen reactivity, providing predictive capability for new derivatives [23]. Steric hindrance from bulky substituents can significantly impact reaction rates and product selectivity [23] [40].

The thermal and photochemical decomposition of anthracene endoperoxides provides controlled release of singlet oxygen under mild conditions [23] [42] [43]. Thermolysis studies indicate first-order kinetics with half-lives of 2.6 hours at 90°C for metallacycle-bound endoperoxides [23]. The activation parameters for thermal decomposition depend on substituent effects and molecular environment, with values ranging from 20-30 kilocalories per mole [44] [42].

Photochemical decomposition of endoperoxides exhibits wavelength-dependent behavior [42] [43]. Excitation at wavelengths below 320 nanometers promotes formation of anthracene and diepoxide products, with maximum anthracene quantum yields of 29% achieved at 270 nanometers [42] [43]. Longer wavelength excitation (300-450 nanometers) leads to decreased total photochemistry quantum yields following the absorption spectrum tail [42] [43].

Base-catalyzed decomposition of anthracene endoperoxides represents an alternative pathway for controlled singlet oxygen release [44]. Catalytic amounts of weak bases induce endoperoxide cleavage to form anthraquinone and hydrogen peroxide through mechanisms involving nucleophilic attack on the endoperoxide bridge [44]. Density functional theory calculations support a mechanism involving base-assisted oxygen-oxygen bond cleavage rather than homolytic pathways [44].

Coordination-driven self-assembly enables the preparation of metallacycle endoperoxides with enhanced stability and controlled release properties [23]. Organoplatinum metallacycles containing six anthracene units undergo quantitative photooxygenation to form stable endoperoxide complexes [23]. These materials demonstrate months-long stability under ambient conditions while maintaining the ability to release singlet oxygen upon thermal activation [23].

The biological applications of anthracene endoperoxides in photodynamic therapy rely on their ability to generate singlet oxygen selectively in target tissues [39] [40]. Recent developments include perfluoroalkylated endoperoxides with enhanced stability and tissue penetration properties [45]. The reversible nature of endoperoxide formation enables multiple cycles of singlet oxygen capture and release, making these systems attractive for therapeutic applications [39] [40].

Purity

Physical Description

DryPowder

WHITE CRYSTALS OR FLAKES.

White to yellow solid with a weak aromatic odor.

Color/Form

Tablets or monoclinic prisms from alcohol

Yellow crystals with blue fluorescence

Pale yellow leaves

XLogP3

Exact Mass

Boiling Point

339.9 °C

341.3 °C

342 °C

644°F

Flash Point

121.0 °C (249.8 °F) - closed cup

250 °F (121 °C) (Closed cup)

121 °C

250°F

Vapor Density

6.15 (Air = 1.0)

Relative vapor density (air = 1): 6.15

6.15

Density

1.25 at 27 °C/4 °C

1.25-1.28 g/cm³

1.24

LogP

log Kow = 4.45

4.5 (calculated)

Odor

Appearance

Melting Point

215.0 °C

216 °C

218 °C

421-424°F

Storage

UNII

GHS Hazard Statements

H304 (33.33%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (33.33%): May cause cancer [Danger Carcinogenicity];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Pharmacology

Vapor Pressure

6.53e-06 mmHg

6.56X10-6 mm Hg at 25 °C (exptrapolated)

Vapor pressure, Pa at 25 °C: 0.08

1 mmHg at 293°F (sublimes)

Pictograms

Irritant;Health Hazard

Impurities

Other CAS

54261-80-2

90640-80-5

Wikipedia

Biological Half Life

4.47 Days

Bluegills (Lepomis macrochirus) were exposed to [(14)C]anthracene in water. ... Depuration rates were first order and yielded a half-life of 17 hr for anthracene.

Use Classification

Methods of Manufacturing

Obtained from coal tar.

High-temperature coal tar contains, on average, 1.5% of anthracene. Continuous tar distillation concentrates the anthracene in the fraction boiling between 300 and 360 °C (anthracene oil I). This oil amounts to 15 - 20% of the raw tar and contains about 7% anthracene; it is cooled to 20 - 30 °C and then centrifuged. About 10-15 % of the crude anthracene oil I is obtained as a yellow-green crystalline material with an anthracene content of 20 - 35% (anthracene residues). These residues, which also contain 40 - 50% phenanthrene and 12-20% carbazole, are crystallized or distilled. Distillation yields a crude product containing 45 - 55% anthracene (50s anthracene). A 50s anthracene with an improved quality can be produced by two-step continuous column distillation. The crude 50s anthracene then is purified by recrystallization from selective solvents and by distillation. Repeated recrystallization from a three- to fourfold excess of pyridine produces anthracene (95% purity) from the 50s anthracene in 80% yield relative to the anthracene content. ... Anthracene can be separated from the higher-boiling carbazole by distillation with lower-boiling hydrocarbon fractions as reflux medium or by azeotropic distillation with ethylene glycol. Azeotropic distillation also is used to separate the anthracene-accompanying tetracene and to obtain very pure anthracene for scintillation counting.

Carbazole-free crude anthracene can be prepared by distillation and crystallization of residues obtained from the pyrolysis of hydrocarbon fractions to olefins; however, the anthracene content of these pyrolysis oils generally is less than 1%. The anthracene yield can be increased by selective hydrodealkylation of the aromatic fraction containing methylphenanthrenes and methylanthracenes.

General Manufacturing Information

Anthracene: ACTIVE

Method of purification: By sublimation with superheated steam or by crystallization from benzene followed by sublimation; for very pure crystals, zone melting of solid anthracene.

It is believed that the last known USA anthracene producer stopped production in 1982.

There are several UVCB substances containing anthracene as a constituent: coal tar itself, coal tar distillation products, coal tar-containing preparations and articles (paints, waterproof membranes, etc) and creosote. High temperature coal tar pitch contains about 1.5% anthracene.

May be unintentionally formed in combustion and other processes

No import into the EU is known

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ionization detection; Analyte: anthracene; Matrix: air; Detection Limit: about 0.3 to 0.5 ug per sample.

Method: OSHA 58; Procedure: high performance liquid chromatography with a fluorescence or ultraviolet detector; Analyte: anthracene; Matrix: air; Detection Limit: 0.028 ug/cu m.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry with ion trap detector; Analyte: anthracene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 24 ug/L.

For more Analytic Laboratory Methods (Complete) data for Anthracene (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple and sensitive method for the simultaneous analysis of naphthalene, fluorene, and anthracene in whole blood was developed using headspace-solid-phase microextraction (SPME) and GC/MS. A 0.5 g whole blood sample, 5 uL naphthalene, fluorene, and anthracene (50 ug/mL) as spiked standards, and 0.5 mL sodium hydroxide were placed into a 12 mL vial and sealed rapidly. The vial was immediately heated to 70 degrees C in an aluminium block heater, the needle of the SPME device was inserted through the septum of the vial, and the extraction fiber was exposed to the headspace for 15 min. Afterwards, the compounds extracted by the fiber were desorbed simultaneously by exposing the fiber in the gas chromatograph injection port. No interferences were found, and the time for analysis was about 30 min for one sample. This method was applied to a suicide case in which the victim ingested naphthalene, fluorene, and anthracene.

Storage Conditions

Store in a secure poison location. ... Before entering a confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Anthracene must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), chromic acid, and calcium hypochlorite, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition, such as smoking and open flames, are prohibited where anthracene is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

Cells of Desmodesmus subspicatus 86.81 were used to examine the toxicity of cadmium chloride (CdCl(2)) and anthracene (ANT) applied individually and in combination. The experiments were performed according to standardized ISO (International Organization for Standardization) 8692 protocol (2004). Parameters measured were the number of cells and chlorophyll a fluorescence parameters. E(r)C(10) and E(r)C(50) values (growth rate [r] inhibition by 10% and 50%, respectively) for single toxicants were determined separately. The effect of mixtures of the substances (Cd + ANT) at concentrations corresponding to E(r)C(10) (E(r)C(10) + E(r)C(10)) and E(r)C(50) (E(r)C(50) + E(r)C(50)) values was characterized. The toxicity of individual chemicals after a 72-hr exposure was as follows: ANT (E(r)C(10) = 0.06; E(r)C(50) = 0.26 mg/L) and CdCl(2) (E(r)C(10) = 0.12; E(r)C(50) = 0.30 mg/L). The combination Cd + ANT decreased the population growth rate more strongly than the substances applied individually. Cadmium at a concentration corresponding to E(r)C(10) slightly influenced the parameters of chlorophyll a fluorescence as measured by the OJIP test (O, J, I, and P are the different steps of fluorescence induction curve), whereas the influence of ANT was not statistically significant. In Cd + ANT-treated samples, the photosynthetic "vitality" (PI), the maximum quantum yield of primary photochemistry (phi(Po)), and the fraction of active PS II reaction center (RC) decreased, but the values of ABS/RC, TR(0)/RC, and DI(0)/RC increased. The type of interaction between Cd and ANT depended on the concentration of chemicals used. When the substances were applied at concentrations of E(r)C(10), synergistic effects were observed, whereas the mixture of chemicals used at an E(r)C(50) concentration showed an antagonistic interaction.

Intact cells of Chlamydomonas reinhardtii as well as isolated thylakoid membranes and photosystem II complexes were used to examine a possible mechanism of anthracene (ANT) interaction with the photosynthetic apparatus. Since ANT concentrations above 1 mM were required to significantly inhibit the rate of oxygen evolution in PS II membrane fragments it may indicate that the toxicant did not directly interact with this photosystem. On the other hand, stimulation of oxygen uptake by ANT-treated thylakoids suggested that ANT could either act as an artificial electron acceptor in the photosynthetic electron transport chain or function as an uncoupler. Electron transfer from excited chlorophyll to ANT is impossible due to the very low reduction potential of ANT and therefore we propose that toxic concentrations of ANT increase the thylakoid membrane permeability and thereby function as an uncoupler, enhancing electron transport in vitro. Hence, its unspecific interference with photosynthetic membranes in vitro suggests that the inhibitory effect observed on intact cell photosynthesis is caused by uncoupling of phosphorylation.

Individual toxicity of heavy metals (HM) and polycyclic aromatic hydrocarbons (PAH) to plants living in water bodies is well-documented. In view of frequent joint occurrence of these compounds in the environment, plants are subjected to damage from their combined action. Cadmium and anthracene can generate production of reactive oxygen species (ROS). We have recently detected elevated activity of Fe- and Mn-SOD isoforms, indicating chloroplast and mitochondrion as the main sites of combined toxicity of HM and PAH. In the present paper, short-term (1-24 hr) experiments on the mechanism of combined toxicity of anthracene and cadmium to the photosynthesis of three Desmodesmus species are reported. Inhibition, stimulation or no effect on the oxygen evolution was observed following the treatment with the contaminants when applied either separately or jointly. The response pattern was both strongly species- and time-dependent. In contrast, the photosynthetic activity of cells, expressed by chlorophyll fluorescence parameters, was substantially unaffected, since no effect or, in several cases, a slight stimulation of PS II quantum efficiency (Phi PS II) were noted. A characteristic relationship between the SOD activity and the non-photochemical chlorophyll fluorescence quenching (qN) values was observed. The treatment of Desmodesmus cells with anthracene or cadmium had either no effect or slightly enhanced either the SOD activity or the qN value, whereas the mixture of the contaminants resulted in a multifold increase in both the SOD activity and the qN values. The results suggest that chloroplasts of algae are well protected against the combined action of the two contaminants the toxicity of which should be attributed to nucleocytoplasmic compartments and reproductive processes of the cell cycle.

For more Interactions (Complete) data for Anthracene (11 total), please visit the HSDB record page.

Stability Shelf Life

Strongly triboluminescent and triboelectric.

Anthracene darkens in sunlight.

Dates

Aggregation-induced emission fluorophores based on strong electron-acceptor 2,2'-(anthracene-9,10-diylidene) dimalononitrile for biological imaging in the NIR-II window

Zhicheng Yang, Xiaoxiao Fan, Xianglong Liu, Yanmeng Chu, Zhiyun Zhang, Yue Hu, Hui Lin, Jun Qian, Jianli HuaPMID: 33625440 DOI: 10.1039/d1cc00742d

Abstract

In this communication, three novel donor-acceptor-donor type second near-infrared AIE fluorophores based on strong electron-acceptor 2,2'-(anthracene-9,10-diylidene) dimalononitrile have been successfully developed for bioimaging, in which they exhibit good photostability and can be used in mouse ear vessel imaging with high resolution (FWHM = 93.4 μm/SBR = 1.5) after capsuling in nanoparticles with good biocompatibility.Remote-controlled regio- and diastereodifferentiating photodimerization of a dynamic helical peptide-bound 2-substituted anthracene

Daisuke Taura, Akio Urushima, Yusuke Sugioka, Naoki Ousaka, Eiji YashimaPMID: 33043943 DOI: 10.1039/d0cc06164f

Abstract

Photodimerization of a novel 2-substituted anthracene linked to a right-handed 310-helical nonapeptide induced by long-range chiral information transfer from the remote chiral l-Val residue through a chiral domino effect proceeded in a highly regio- and diastereo-differentiating manner to produce the chiral head-to-head anti-photodimer in 90% relative yield with up to 97% diastereomeric excess.Biochemical tests to determine the biodegradability potential of bacterial strains in PAH polluted sites

Amin Hossein Naeim, Jila Baharlouei, Mitra AtaabadiPMID: 33164140 DOI: 10.1007/s11274-020-02950-y

Abstract

Although the use of degrading-bacteria is one of the most efficient methods for the bioremediation of polluted sites, detection, selection and proliferation of the most efficient and competing bacteria is still a challenge. The objective of this multi-stage research was to investigate the effects of the selected bacterial strains on the degradation of anthracene, florentine, naphthalene, and oil, determined by biochemical tests. In the first stage, using the following tests: (a) biosurfactant production (emulsification, oil spreading, number of drops, drop collapse, and surface tension), (b) biofilm production, (c) activity of laccase enzyme, and (d) exopolysaccaride production, the three bacterial strains with the highest degrading potential including Bacillus pumilus, B. aerophilus, and Marinobacter hydrocarbonoclasticus were chosen. In the second stage using the following tests: (a) bacterial growth, (b) laccase enzyme activity, and (c) biosurfactant production (emulsification, oil spreading, and collapse of droplet) the degrading ability of the three selected bacterial strains plus Escherichia coli were compared. Different bacterial strains were able to degrade anthracene, florentine, naphthalene, and oil by the highest rate, three days after inoculation (DAI). However, M. hydrocarbonoclasticus showed the highest rate of florentine degradation. Although with increasing pollutant concentration the degrading potential of the bacterial strains significantly decreased, M. hydrocarbonoclasticus was determined as the most efficient bacterial strain.Quantifying the vector effects of polyethylene microplastics on the accumulation of anthracene to Japanese medaka (Oryzias latipes)

Xuchun Qiu, Souvannasing Saovany, Yuki Takai, Aimi Akasaka, Yoshiyuki Inoue, Naoaki Yakata, Yangqing Liu, Mami Waseda, Yohei Shimasaki, Yuji OshimaPMID: 33017738 DOI: 10.1016/j.aquatox.2020.105643

Abstract

To better assess the risk of microplastics (MPs) as a vector for contaminants, it is essential to understand the relative importance of MPs compared to other pathways for chemical transfer as well as the consequences of co-exposure. In this study, we exposed Japanese medaka (Oryzias latipes) to anthracene (ANT, 0.1 mg/L) in the presence or absence of pristine polyethylene MPs (PE-MPs, 10beads/L), to quantify the vector effect of PE-MPs on ANT accumulation. Under the ANT-MPs co-exposure conditions, PE-MPs rapidly accumulated in the gastrointestinal tract of the medaka during a 14-day uptake phase, with an average bioconcentration factor of 171.4 L/kg. The PE-MPs could absorb and accumulate approximately 70 % of the ANT from the water sample. The PE-MPs changed the pharmacokinetic profile of ANT in medaka by decreasing both the uptake and depuration rate constants. The one compartment with first-order elimination model estimated that the amounts of ANT in the water phase and absorbed by PE-MPs (i.e., a vector effect) contributed about 67 % and 33 % of the ANT accumulation in medaka, respectively. At the end of the uptake (exposure) phase, however, the presence of PE-MPs did not significantly alter the final ANT concentrations in the fish body or alter the behavioral impacts of ANT. Thus, PE-MPs ingestion may act as a vector to concentrate and transfer ANT to medaka, but the presence of these particles may have limited adverse effects on fish under co-exposure systems of the type used in this study.

Heck reaction synthesis of anthracene and naphthalene derivatives as traps and clean chemical sources of singlet molecular oxygen in biological systems

Marilene Silva Oliveira, Gabriel Chorociejus, José Pedro F Angeli, Giuliana Vila Verde, Gilberto L B Aquino, Graziella E Ronsein, Maurício César Bof de Oliveira, Livea F Barbosa, Marisa H G Medeiros, Alexander Greer, Paolo Di MascioPMID: 33107551 DOI: 10.1039/d0pp00153h

Abstract

Studies have previously shown that anthracene and naphthalene derivatives serve as compounds for trapping and chemically generating singlet molecular oxygen [O2(1Δg)], respectively. Simple and efficient synthetic routes to anthracene and naphthalene derivatives are needed, for improved capture and release of O2(1Δg) in cellular environments. Because of this need, we have synthesized a dihydroxypropyl amide naphthlene endoperoxide as a O2(1Δg) donor, as well as five anthracene derivatives as O2(1Δg) acceptor. The anthracene derivatives bear dihydroxypropyl amide, ester, and sulfonate ion end groups connected to 9,10-positions by way of unsaturated (vinyl) and saturated (ethyl) bridging groups. Heck reactions were found to yield these six compounds in easy-to-carry out 3-step reactions in yields of 50-76%. Preliminary results point to the potential of the anthracene compounds to serve as O2(1Δg) acceptors and would be amenable for future use in biological systems to expand the understanding of O2(1Δg) in biochemistry.Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene

Carla Alice Carabet, Anca Moanță, Ion Pălărie, Gabriela Iacobescu, Andrei Rotaru, Marian Leulescu, Mariana Popescu, Petre RotaruPMID: 33291331 DOI: 10.3390/molecules25235757

Abstract

Two yellow bis-azo dyes containing anthracene and two azodiphenylether groups (BPA and BTA) were prepared, and an extensive investigation of their physical, thermal and biological properties was carried out. The chemical structure was confirmed by the FTIR spectra, while from the UV-Vis spectra, the quantum efficiency of the laser fluorescence at the 476.5 nm was determined to be 0.33 (BPA) and 0.50 (BTA). The possible transitions between the energy levels of the electrons of the chemical elements were established, identifying the energies and the electronic configurations of the levels of transition. Both crystals are anisotropic, the optical phenomenon of double refraction of polarized light (birefringence) taking place. Images of maximum illumination and extinction were recorded when the crystals of the bis-azo compounds rotated by 90° each, which confirms their birefringence. A morphologic study of the thin films deposited onto glass surfaces was performed, proving the good adhesion of both dyes. By thermal analysis and calorimetry, the melting temperatures were determined (~224-225 °C for both of them), as well as their decomposition pathways and thermal effects (enthalpy variations during undergoing processes); thus, good thermal stability was exhibited. The interaction of the two compounds with collagen in the suede was studied, as well as their antioxidant activity, advocating for good chemical stability and potential to be safely used as coloring agents in the food industry.Fluorescent nanorods based on 9,10-distyrylanthracene (DSA) derivatives for efficient and long-term bioimaging

Wenkun Han, Yangyang Du, Meiyu Song, Kaiju Sun, Bin Xu, Fei Yan, Wenjing TianPMID: 33000780 DOI: 10.1039/c9tb02883h

Abstract

Fluorescent nanoparticles based on 9,10-distyrylanthracene (DSA) derivatives (4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (NDSA) and 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzonitrile (CNDSA)) were prepared using an ultrasound aided nanoprecipitation method. The morphologies of the fluorescent nanoparticles could be controlled by adjusting the external ultrasonication time. NDSA or CNDSA could form spherical nanodots (NDSA NDs, CNDSA NDs) in a THF-H2O mixture with an 80% or 70% water fraction when the ultrasonication time was 30 s. When the ultrasonication time was prolonged to 10 min, NDSA and CNDSA could assemble into nanorods (NDSA NRs, CNDSA NRs). Meanwhile, the sizes of NDSA NRs and CNDSA NRs could be controlled by adjusting the water content in the mixture. As the water fraction was increased from 60% to 80%, the sizes of NDSA and CNDSA nanorods or nanodots reduced from 238.4 nm to 140.3 nm, and 482 nm to 198.4 nm, respectively. When the water fraction was up to 90%, irregular morphologies of NDSA and CNDSA could be observed. The nanoparticles exhibited intense fluorescence emission, good anti-photobleaching properties, as well as excellent stability and biocompatibility. In vitro cell imaging experiments indicated that the nanorods prepared by this simple method had the potential to be used for efficient and noninvasive long-term bioimaging.Diels-Alder Additions as Mechanistic Probes-Interception of Silyl-Isoindenes: Organometallic Derivatives of Polyphenylated Cycloheptatrienes and Related Seven-Membered Rings

Michael J McGlincheyPMID: 33076359 DOI: 10.3390/molecules25204730

Abstract

The intermediacy of short-lived isoindenes, generated in the course of metallotropic or silatropic shifts over the indene skeleton, can be shown by Diels-Alder trapping with tetracyanoethylene, leading to the complete elucidation of the dynamic behaviour of a series of polyindenylsilanes. Cyclopentadienones, bearing ferrocenyl and multiple phenyl or naphthyl substituents undergo [4 + 2] cycloadditions with diaryl acetylenes or triphenylcyclopropene to form the corresponding polyarylbenzenes or cycloheptatrienes. The heptaphenyltropylium cation, [CPh

], was shown to adopt a nonplanar shallow boat conformation. In contrast, the attempted Diels-Alder reaction of tetracyclone and phenethynylfluorene yielded electroluminescent tetracenes. Finally, benzyne addition to 9-(2-indenyl)anthracene, and subsequent incorporation of a range of organometallic fragments, led to development of an organometallic molecular brake.

Exciton Coupling and Conformational Changes Impacting the Excited State Properties of Metal Organic Frameworks

Andreas Windischbacher, Luca Steiner, Ritesh Haldar, Christof Wöll, Egbert Zojer, Anne-Marie KeltererPMID: 32942666 DOI: 10.3390/molecules25184230